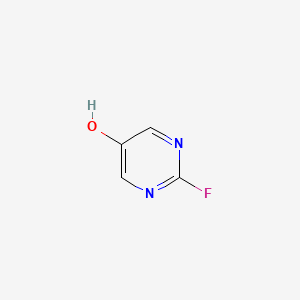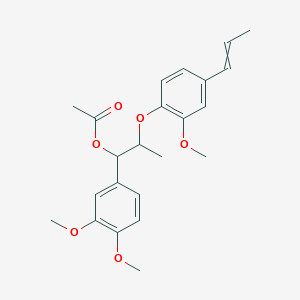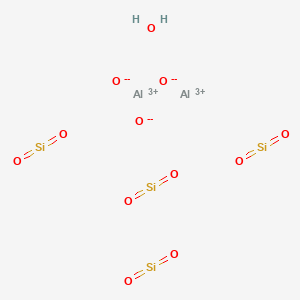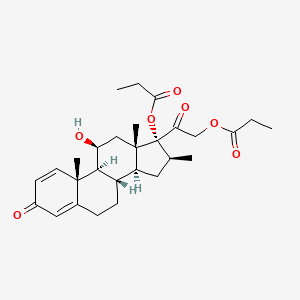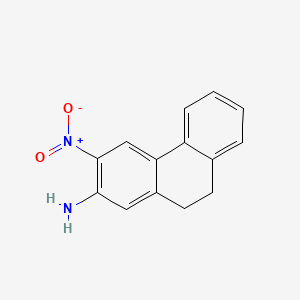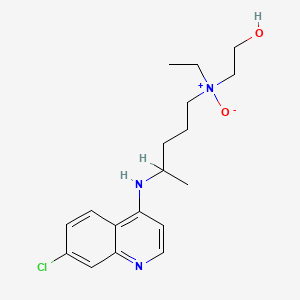
Hydroxychloroquin-N-Oxid
Übersicht
Beschreibung
Hydroxychloroquine N-Oxide is a derivative of hydroxychloroquine, which is widely known for its antimalarial and immunomodulatory properties. Hydroxychloroquine N-Oxide is characterized by the presence of an N-oxide functional group, which is formed by the oxidation of the nitrogen atom in the quinoline ring. This modification can significantly alter the compound’s chemical and biological properties, making it a subject of interest in various fields of research.
Wissenschaftliche Forschungsanwendungen
Hydroxychloroquine N-Oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying N-oxide chemistry.
Biology: Investigated for its potential effects on cellular processes and its role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Wirkmechanismus
Target of Action
Hydroxychloroquine N-Oxide primarily targets several autophagy-related proteins such as ribosyldihydronicotinamide dehydrogenase and transport protein Sec23A . It also regulates the expression of galectin-8, mitogen-activated protein kinase 8 . These proteins play crucial roles in cellular processes such as autophagy, protein transport, and signal transduction.
Mode of Action
Hydroxychloroquine N-Oxide interacts with its targets by inhibiting their function. For instance, it suppresses the activity of endosomal NADPH oxidase, a key player in the signal transduction of cytokines . It also prevents the translocation of the catalytic subunit of NOX2 into the endosome .
Biochemical Pathways
Hydroxychloroquine N-Oxide affects several biochemical pathways. It is known to inhibit the assembly of endosomal NOX2 , which is involved in many inflammatory and prothrombotic signaling pathways. It also influences the autophagosome-lysosomal pathway and sphingolipid metabolism . These pathways are crucial for cellular processes such as autophagy, inflammation, and lipid metabolism.
Pharmacokinetics
Hydroxychloroquine, from which hydroxychloroquine n-oxide is derived, is known to have a long half-life and is extensively distributed in the body . It is metabolized in the liver and excreted in the urine . The ADME properties of Hydroxychloroquine N-Oxide might be similar, but further studies are needed to confirm this.
Result of Action
The action of Hydroxychloroquine N-Oxide leads to various molecular and cellular effects. It reduces proinflammatory cytokine expression , suppresses immune cell infiltration , and improves early molecular signs of Alzheimer’s by reducing inflammation and enhancing the clearance of abnormal buildup of proteins . These effects contribute to its therapeutic potential in various diseases.
Action Environment
Environmental factors can influence the action of Hydroxychloroquine N-Oxide. For instance, the drug’s efficacy can be affected by the patient’s health status, such as the presence of liver or kidney disease . Additionally, factors like diet, other medications, and genetic variations can also influence how the drug is metabolized and its overall effectiveness . Therefore, these factors should be considered when using Hydroxychloroquine N-Oxide.
Biochemische Analyse
Biochemical Properties
Hydroxychloroquine N-Oxide, like its parent compound, is believed to interact with various enzymes, proteins, and other biomolecules. It is metabolized by cytochrome P450 enzymes, specifically CYP3A4, CYP2D6, and CYP2C8 . These enzymes form the primary metabolites desethylchloroquine and desethylhydroxychloroquine to various degrees .
Cellular Effects
Hydroxychloroquine N-Oxide, similar to Hydroxychloroquine, is likely to have effects on various types of cells and cellular processes. Hydroxychloroquine has been shown to interfere with lysosomal activity and autophagy, interact with membrane stability, and alter signaling pathways and transcriptional activity . It can result in the inhibition of cytokine production and modulation of certain co-stimulatory molecules .
Molecular Mechanism
The molecular mechanism of Hydroxychloroquine N-Oxide is not fully understood. It is believed to exert its effects at the molecular level, similar to Hydroxychloroquine. Hydroxychloroquine and Chloroquine are weak bases and have a characteristic ‘deep’ volume of distribution and a half-life of around 50 days . They interfere with lysosomal activity and autophagy, interact with membrane stability, and alter signaling pathways and transcriptional activity .
Temporal Effects in Laboratory Settings
Hydroxychloroquine has been shown to have significant effects over time in laboratory settings . Severe laboratory abnormalities while taking Hydroxychloroquine are rare, even in a population with a high rate of comorbidities .
Dosage Effects in Animal Models
Studies on Hydroxychloroquine have shown that it is ineffective in macaque and hamster SARS-CoV-2 disease models, even at high doses .
Metabolic Pathways
Hydroxychloroquine N-Oxide is involved in metabolic pathways mediated by cytochrome P450 enzymes. It is metabolized by CYP3A4, CYP2D6, and CYP2C8 .
Transport and Distribution
Hydroxychloroquine and Chloroquine are weak bases that accumulate in acidic compartments such as lysosomes and inflamed (acidic) tissues .
Subcellular Localization
Hydroxychloroquine has been shown to accumulate in lysosomes and inflamed tissues , which could suggest a similar localization for Hydroxychloroquine N-Oxide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxychloroquine N-Oxide typically involves the oxidation of hydroxychloroquine. One common method is the use of hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective oxidation of the nitrogen atom without affecting other functional groups in the molecule.
Industrial Production Methods: Industrial production of Hydroxychloroquine N-Oxide follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Hydroxychloroquine N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents such as zinc and acetic acid.
Substitution: The presence of the N-oxide group can influence electrophilic and nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Zinc, acetic acid.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products:
Oxidation: Higher-order N-oxides.
Reduction: Hydroxychloroquine.
Substitution: Substituted quinoline derivatives.
Vergleich Mit ähnlichen Verbindungen
Hydroxychloroquine N-Oxide can be compared with other similar compounds such as:
Chloroquine N-Oxide: Similar in structure but with different pharmacokinetic and pharmacodynamic properties.
Quinoline N-Oxides: A broader class of compounds with diverse biological activities.
Nitroquinolines: Compounds with a nitro group instead of an N-oxide, exhibiting different chemical reactivity and biological effects.
Uniqueness: Hydroxychloroquine N-Oxide is unique due to its specific structural modification, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Eigenschaften
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-(2-hydroxyethyl)pentan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O2/c1-3-22(24,11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFRZWJEVUVFPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)(CCO)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449223-88-4 | |
| Record name | Hydroxychloroquine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1449223884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HYDROXYCHLOROQUINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ464PH8YE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



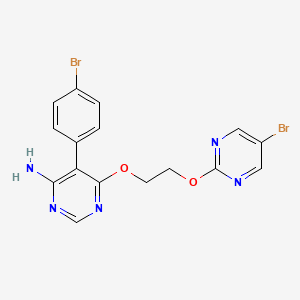

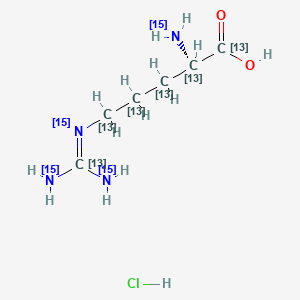
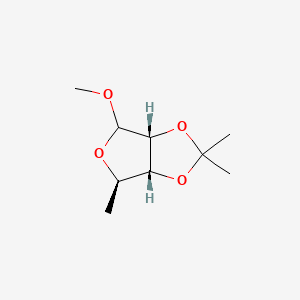
![O-[(2-Methoxyethoxy)methyl]hydroxylamine](/img/structure/B579900.png)
